N-Desmethyl Pirenzepine

Description

Contextualization as a Muscarinic Receptor Antagonist Research Tool

N-Desmethyl Pirenzepine (B46924) serves as a critical tool for researchers studying muscarinic receptors, a family of G protein-coupled receptors that are targets for many therapeutic drugs. researchgate.netnih.gov The high degree of similarity in the acetylcholine (B1216132) binding site across the five muscarinic receptor subtypes (M1-M5) makes the development of highly selective ligands challenging. nih.gov N-Desmethyl Pirenzepine, as a derivative of the M1-selective antagonist Pirenzepine, offers a valuable platform for developing more nuanced pharmacological tools. nih.govnih.gov Its utility is particularly evident in the synthesis of "dualsteric" or "bitopic" ligands, which can interact with both the primary (orthosteric) binding site and a secondary (allosteric) site on the receptor. researchgate.netresearchgate.net This approach is instrumental in creating ligands with enhanced subtype selectivity and in probing the complex mechanisms of receptor activation. researchgate.net

Derivational Significance from Pirenzepine for Pharmacological Studies

This compound is the N-demethylated metabolite of Pirenzepine. scbt.comuogqueensmcf.com Pirenzepine itself is a notable M1 muscarinic receptor antagonist. drugbank.comrevvity.comwikipedia.org The key structural difference is the absence of a methyl group on the piperazine (B1678402) ring. This modification at the 4-position of the piperazine ring provides a reactive site for chemical derivatization. nih.gov Researchers have exploited this by attaching various functionalized side chains to the N-desmethyl core. nih.govresearchgate.net This strategy allows for the creation of a diverse library of new compounds with altered pharmacological properties, such as binding affinity and selectivity. For instance, by reacting this compound with different electrophiles, a series of analogues can be synthesized and evaluated for their interaction with muscarinic receptor subtypes. nih.gov This derivational approach is fundamental to structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity.

Overview of Research Paradigms and Foundational Investigations

Foundational research has established Pirenzepine's selectivity for the M1 muscarinic receptor subtype over other subtypes like the cardiac (M2) and glandular (M3) receptors. nih.govnih.gov this compound has been incorporated into research aimed at developing ligands with even greater selectivity. A significant research paradigm involves its use as a building block for creating bitopic ligands. researchgate.netresearchgate.net These complex molecules are designed to simultaneously bind to the highly conserved orthosteric site and a less conserved allosteric site on the muscarinic receptor. This can lead to ligands with improved subtype selectivity. researchgate.net

Early investigations into Pirenzepine and its analogues involved competitive binding assays using radiolabeled ligands like [3H]-N-methylscopolamine to determine their affinity for different muscarinic receptor subtypes expressed in various tissues and cell lines. nih.govnih.gov Such studies have been crucial in characterizing the pharmacological profile of these compounds. For example, research has shown that while some longer-chain aminoalkyl analogues of this compound were roughly as potent as Pirenzepine at M1 receptors, they lost selectivity. nih.gov These foundational studies provide the essential data that guide the rational design of new, more effective research tools for studying muscarinic receptor function.

Structure

3D Structure

Properties

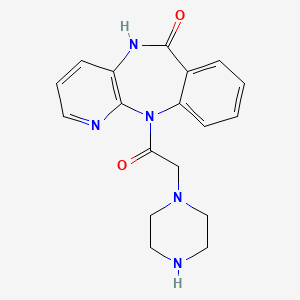

Molecular Formula |

C18H19N5O2 |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

11-(2-piperazin-1-ylacetyl)-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C18H19N5O2/c24-16(12-22-10-8-19-9-11-22)23-15-6-2-1-4-13(15)18(25)21-14-5-3-7-20-17(14)23/h1-7,19H,8-12H2,(H,21,25) |

InChI Key |

FSKGDOFJFMYNIG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 |

Origin of Product |

United States |

Synthetic Pathways and Analog Development for Research Applications

Established Synthetic Methodologies for N-Desmethyl Pirenzepine (B46924)

The synthesis of N-Desmethyl Pirenzepine can be achieved through two primary methodologies: the direct demethylation of its parent compound, Pirenzepine, or through a multi-step synthesis starting from Pirenzepine precursors.

The direct removal of the N-methyl group from the piperazine (B1678402) ring of Pirenzepine is a common and efficient method for obtaining this compound. One established method involves the use of α-chloroethyl chloroformate. nih.gov This reagent reacts with the tertiary amine of Pirenzepine to form a carbamate (B1207046) intermediate, which is subsequently hydrolyzed to yield the secondary amine, this compound. nih.gov This chemical N-dealkylation method is a widely applied strategy for the modification of tertiary amines in complex molecules. nih.gov

General chemical methods for the N-dealkylation of tertiary amines, such as the von Braun reaction using cyanogen (B1215507) bromide or reactions with various chloroformate reagents, provide a foundational understanding of the chemical principles involved. nih.gov These reactions typically proceed through the formation of a quaternary ammonium (B1175870) species, followed by the cleavage of the N-alkyl group. nih.gov

An alternative and versatile route to this compound involves its synthesis from key precursors of Pirenzepine. A common starting point is the tricyclic intermediate, 5,11-dihydro-6H-pyrido[2,3-b] nih.govnih.govbenzodiazepin-6-one. nih.gov This tricyclic core can be acylated with chloroacetyl chloride to form a chloroacetyl intermediate. researchgate.netguidetopharmacology.org Subsequent reaction of this intermediate with piperazine leads to the formation of this compound. nih.govresearchgate.netguidetopharmacology.org This two-step process, involving the synthesis of the chloroacetyl benzopyridodiazepine followed by N-alkylation, provides a reliable method for producing this compound for further derivatization. researchgate.netguidetopharmacology.org

Advanced Synthetic Strategies for Research Analogs

The secondary amine of this compound offers a prime site for chemical modification, enabling the development of a wide array of research analogs with modulated pharmacological properties.

To explore the structure-activity relationships of Pirenzepine-like compounds, researchers have introduced various functional groups onto both the tricyclic skeleton and the piperazine ring. nih.gov Modifications at the 8- and 9-positions of the tricyclic benzene (B151609) ring have been explored, though substitutions at these positions have been shown to dramatically decrease affinity at muscarinic receptors. nih.gov The piperazine ring, particularly the nitrogen atom of the desmethyl derivative, has proven to be a more fruitful site for modification to create functionalized congeners. nih.govnih.gov

N-Alkylation and N-acylation of the secondary amine on the piperazine ring of this compound are powerful strategies to fine-tune receptor affinity and selectivity. nih.gov A series of aminoalkyl analogues have been synthesized by reacting this compound with various electrophiles. nih.gov Research has shown that the affinity of these analogs at muscarinic receptors is influenced by the length of the alkyl chain. nih.govnih.gov Shorter chain analogs tend to be less potent than Pirenzepine, while longer chains (7-10 carbons) can restore potency at M1 receptors, albeit with a loss of selectivity. nih.govnih.gov

The nature of the terminal group on the alkyl chain also plays a significant role in receptor affinity. nih.gov Acylation or further alkyl substitution of the terminal amine can modulate the pharmacological profile of the resulting analog. nih.gov

| Compound | R Group on Piperazine Nitrogen | m1 Ki (nM) | m2 Ki (nM) | m3 Ki (nM) | m4 Ki (nM) |

| Pirenzepine | -CH₃ | 16 | 320 | 100 | 50 |

| This compound (18) | -H | 29 | 1200 | 250 | 180 |

| Aminoethyl analog (27) | -(CH₂)₂NH₂ | 210 | 2900 | 1100 | 1100 |

| Aminopropyl analog (34a) | -(CH₂)₃NH₂ | 90 | 2100 | 660 | 600 |

| Aminobutyl analog (34b) | -(CH₂)₄NH₂ | 52 | 840 | 380 | 300 |

| Aminoheptyl analog (34e) | -(CH₂)₇NH₂ | 18 | 320 | 110 | 120 |

| Aminodecyl analog (34h) | -(CH₂)₁₀NH₂ | 17 | 300 | 100 | 110 |

| N-Acetylpropyl analog (35a) | -(CH₂)₃NHCOCH₃ | 160 | 3000 | 1000 | 1000 |

| N-Acetylbutyl analog (35b) | -(CH₂)₄NHCOCH₃ | 80 | 1400 | 600 | 500 |

Data sourced from competitive binding assays versus [3H]-N-methylscopolamine at four muscarinic receptor subtypes. nih.gov

This compound is a valuable building block for the synthesis of dualsteric or bitopic ligands. researchgate.netresearchgate.netacs.org These innovative molecules are designed to simultaneously engage both the orthosteric binding site and an allosteric site on a receptor, which can lead to enhanced affinity, selectivity, and unique functional properties. nih.gov

The synthesis of such hybrid molecules typically involves coupling the this compound moiety, which serves as the orthosteric pharmacophore, to a known allosteric modulator via a flexible linker of varying length. researchgate.netacs.org For instance, dualsteric ligands have been created by linking this compound to allosteric-binding groups such as phthalimido- or 1,8-naphthalimidopropylamino moieties. researchgate.netacs.org The length of the alkane chain linker is a critical parameter that is systematically varied to optimize the simultaneous binding to both sites. researchgate.net

Fluorescent derivatives of pirenzepine have also been synthesized to serve as potential bitopic ligands and as tools for studying ligand-receptor interactions through techniques like Fluorescence Resonance Energy Transfer (FRET). researchgate.netacs.org These fluorescent probes often incorporate a linker attached to the piperazine nitrogen, demonstrating the versatility of this compound as a scaffold for complex molecular architectures. researchgate.netacs.org

Optimization of Reaction Conditions for Research-Scale Synthesis and Yield Enhancement

The synthesis of this compound is a critical process for enabling further pharmacological research and the development of novel chemical probes. The optimization of its synthesis focuses on improving yield, simplifying purification, and ensuring scalability. Two primary synthetic routes are commonly reported for its preparation.

The first route involves the direct demethylation of Pirenzepine. A second, more frequently utilized approach for creating analogs, involves a multi-step synthesis culminating in the N-alkylation of a piperazine precursor. researchgate.netnih.gov This latter pathway typically begins with the synthesis of a chloroacetyl benzopyridodiazepine intermediate. researchgate.net This intermediate is then reacted with piperazine to yield this compound. researchgate.net

The efficiency of these synthetic steps is highly dependent on the careful optimization of several reaction parameters:

Reagents and Catalysts: The selection of reagents is paramount for both yield and safety. For instance, in the synthesis of related complex molecules, the use of triphosgene (B27547) has been noted as a cleaner and safer alternative to phosgene (B1210022) for chloro-acylation reactions, which is a key step in preparing the necessary precursor. researchgate.net For N-alkylation reactions involving piperazine derivatives, catalyst selection, such as using palladium on carbon (Pd/C) or Raney Nickel, can significantly influence reaction outcomes. chemrxiv.orgsioc-journal.cn

Solvent and Base: The choice of solvent and base is crucial for controlling reaction kinetics and minimizing side-product formation. Nonpolar solvents have been shown to improve conversion rates in some N-alkylation reactions. chemrxiv.org The base's strength and solubility in the chosen solvent can dramatically affect the reaction's success. Systematic screening of various solvent-base combinations is a common optimization strategy.

Temperature and Reaction Time: These parameters are fine-tuned to maximize product formation while preventing degradation or the creation of unwanted byproducts. Studies on similar synthetic processes show that increasing temperature and time can improve yield up to an optimal point, after which a decrease may be observed due to product degradation. mdpi.com Advanced approaches, such as using machine learning and Bayesian optimization, are being explored to more efficiently identify the ideal combination of these parameters from a limited number of experiments. nih.govucla.edu

Purification Strategy: The final purity of this compound is critical for its use in research. Silica gel column chromatography is a standard purification method. researchgate.net However, the choice of elution solvents is a key optimization point. For example, in the purification of a structurally similar chloro-acylated compound, using methanol (B129727) as a co-eluent was found to convert the desired product into a carbamate analog, highlighting the need to avoid protic solvents like methanol in certain purification steps. researchgate.net

The following table illustrates a hypothetical optimization study for the N-alkylation step, where a chloroacetyl benzopyridodiazepine precursor is reacted with piperazine. The data demonstrates how varying reaction conditions can impact the final yield of this compound.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetonitrile (B52724) | K₂CO₃ | 80 | 12 | 65 |

| 2 | DMF | K₂CO₃ | 80 | 12 | 72 |

| 3 | DMF | Cs₂CO₃ | 80 | 8 | 85 |

| 4 | DMF | Cs₂CO₃ | 100 | 8 | 81 |

| 5 | Toluene | NaH | 110 | 6 | 75 |

This compound serves as a vital scaffold for the development of a diverse range of research analogs. nih.gov The secondary amine on its piperazine ring provides a convenient point for chemical modification, allowing for systematic structure-activity relationship (SAR) studies. nih.gov

Key classes of analogs developed from this compound include:

N-Alkyl and N-Acyl Analogs: A series of analogs has been prepared by acylating or alkylating the piperazine nitrogen. nih.gov Research has shown that within N-alkyl derivatives, increasing the length of the carbon chain can significantly enhance binding affinity at muscarinic receptors. nih.gov

Fluorescent Analogs: To visualize and study ligand-receptor interactions, fluorescent probes have been synthesized by attaching fluorophores like Bodipy or Rhodamine Red-X to this compound via various chemical linkers. researchgate.net These tools are invaluable for techniques such as fluorescence resonance energy transfer (FRET). researchgate.net

Dualsteric Ligands: A sophisticated class of analogs known as dualsteric or bitopic ligands has been developed. researchgate.netresearchgate.net These molecules are designed to simultaneously engage both the primary (orthosteric) binding site and a secondary (allosteric) site on a receptor. nih.gov In these constructs, this compound acts as the orthosteric portion, and it is connected by a linker of variable length to an allosteric binding moiety, such as a phthalimido group. researchgate.net This approach aims to achieve greater receptor subtype selectivity and modulate receptor signaling in novel ways. nih.gov

The table below summarizes the types of analogs derived from this compound and their primary research applications.

| Analog Type | Modification | Research Application | Reference |

|---|---|---|---|

| N-Alkyl Derivatives | Addition of alkyl chains of varying lengths to the piperazine nitrogen. | Structure-Activity Relationship (SAR) studies to probe the effect of chain length on receptor affinity. | nih.gov |

| Fluorescent Probes | Covalent attachment of a fluorophore (e.g., Bodipy, Rhodamine) via a linker. | Studying ligand-receptor binding kinetics and interactions via fluorescence-based assays (e.g., FRET). | researchgate.net |

| Dualsteric/Bitopic Ligands | Linking the this compound moiety to an allosteric modulator (e.g., phthalimido group). | Achieving higher receptor subtype selectivity and exploring novel mechanisms of receptor modulation. | researchgate.netresearchgate.net |

Molecular Pharmacology and Receptor Interaction Dynamics

Muscarinic Acetylcholine (B1216132) Receptor Antagonism Profile

The defining characteristic of N-Desmethyl Pirenzepine (B46924) in molecular pharmacology is its role as an antagonist at muscarinic acetylcholine receptors (mAChRs). Its interaction with these receptors is not uniform across the five subtypes (M1-M5), exhibiting a notable degree of selectivity that mirrors, to a large extent, that of its parent compound.

Selective Binding Characteristics at the M1 Receptor Subtype

N-Desmethyl Pirenzepine demonstrates a pronounced preferential binding affinity for the M1 muscarinic receptor subtype. This selectivity is a cornerstone of its pharmacological profile. The structural similarities to pirenzepine are believed to underpin this high affinity for the M1 receptor, which is predominantly found in the central nervous system and gastric parietal cells. This selective antagonism is a critical factor in mediating the effects observed in preclinical studies.

Comparative Binding and Affinity Across Muscarinic Receptor Subtypes

While exhibiting high affinity for the M1 receptor, the affinity of this compound for other muscarinic receptor subtypes is considerably lower. Although specific binding affinity (Ki) values for this compound are not widely available in publicly accessible scientific literature, the known pharmacology of pirenzepine suggests a significantly reduced affinity for M2, M3, M4, and M5 receptors. For its parent compound, pirenzepine, the affinity for M1 receptors can be up to 50-fold higher than for M2 and M3 subtypes. It is anticipated that this compound maintains a similar, albeit potentially modified, selectivity profile.

| Compound | Receptor Subtype Affinity |

| Pirenzepine (for comparison) | M1 >> M4 > M3 ≈ M5 > M2 |

| This compound | Presumed to be similar to Pirenzepine, with highest affinity for M1 |

Allosteric Modulation and Cooperative Binding Phenomena

Beyond simple competitive antagonism at the orthosteric binding site, the potential for allosteric modulation by this compound presents a more complex and nuanced mechanism of receptor interaction.

Investigation of Positive Cooperativity with Ligands

Currently, there is a lack of specific research in the available scientific literature detailing investigations into positive cooperativity between this compound and other ligands at muscarinic receptors. However, the study of allosteric modulation is a burgeoning field in pharmacology. It is conceivable that, like other receptor antagonists, this compound could influence the binding of other molecules at topographically distinct sites on the receptor, thereby altering their affinity or efficacy. Further research is required to explore this possibility.

Implications for Understanding Receptor Dynamics and Function

The potential for allosteric modulation by compounds like this compound has significant implications for our understanding of muscarinic receptor dynamics. The existence of allosteric sites suggests that receptor function can be fine-tuned in ways that go beyond simple activation or blockade. The ability of a ligand to induce conformational changes that affect the binding of other molecules offers a more sophisticated model of receptor pharmacology and opens new avenues for the design of drugs with highly specific and subtle effects on cellular signaling.

Intracellular Signaling Mechanisms in Preclinical Models

The antagonism of the M1 receptor by this compound is expected to directly impact the intracellular signaling pathways coupled to this receptor. M1 receptors are primarily coupled through Gq/11 proteins, which, upon activation, stimulate phospholipase C (PLC).

Modulation of AMP-activated Protein Kinase (AMPK) Activity

This compound is implicated in the modulation of AMP-activated protein kinase (AMPK), a critical enzyme in cellular energy homeostasis. nih.govmdpi.com Research on its parent compound, Pirenzepine, shows that antagonism of the M1 muscarinic receptor leads to the phosphorylation and subsequent activation of AMPK. scbt.comscbt.com Studies using the SH-SY5Y human neuroblastoma cell line demonstrated that treatment with Pirenzepine results in a time- and dose-dependent increase in the phosphorylation of AMPK. scbt.com This activation is a key step in a larger signaling cascade that influences cellular metabolism and mitochondrial function. scbt.com AMPK activation serves as a cellular energy sensor, and its stimulation triggers a shift from ATP-consuming anabolic pathways to ATP-producing catabolic pathways. nih.gov

Table 1: Effect of Pirenzepine on AMPK Phosphorylation in SH-SY5Y Cells Data derived from studies on the parent compound Pirenzepine.

| Treatment Group | Duration | Outcome | Reference |

| Pirenzepine (1 µM) | 15 min | Increased p-AMPK/T-AMPK ratio | scbt.com |

| Pirenzepine (1 µM) | 30 min | Sustained increase in p-AMPK/T-AMPK ratio | scbt.com |

| Pirenzepine (1 µM) | 60 min | Peak elevation of p-AMPK/T-AMPK ratio | scbt.com |

Note: p-AMPK refers to the phosphorylated (active) form of AMPK, while T-AMPK refers to the total amount of AMPK protein.

Activation of Calcium/Calmodulin-Dependent Protein Kinase Kinase Beta (CaMKKβ) Pathways

The activation of AMPK by M1R antagonists like Pirenzepine is mediated through the Calcium/Calmodulin-Dependent Protein Kinase Kinase Beta (CaMKKβ) pathway. scbt.comscbt.com CaMKKβ is an upstream kinase that phosphorylates and activates AMPK in response to increases in intracellular calcium levels. veeprho.comiaea.org The antagonism of M1R by Pirenzepine stimulates the activity of the TRPM3 cation channel, leading to an influx of Ca²⁺. scbt.com This elevation in intracellular Ca²⁺ activates CaMKKβ, which in turn phosphorylates AMPK at its Thr-172 residue, a critical step for its activation. scbt.commdpi.com This Ca²⁺-dependent mechanism links receptor antagonism at the cell surface to the regulation of key metabolic enzymes within the cell. nih.gov

Preclinical Mechanistic Studies in Cellular and Tissue Models

Effects on Neurotransmitter Release in Neuronal Systems

Pirenzepine has been shown to modulate the release of neurotransmitters in specific neuronal systems. In studies using tissue slices from the rat nucleus accumbens, Pirenzepine was found to antagonize the facilitation of dopamine release induced by the muscarinic agonist oxotremorine. This effect indicates that the high-affinity Pirenzepine receptor (the M1 receptor) is involved in the regulation of dopamine release in this brain region. By blocking the M1 receptor, Pirenzepine prevents the acetylcholine-mediated enhancement of potassium-evoked dopamine release, demonstrating a clear modulatory role in dopaminergic signaling.

Table 2: Antagonistic Effect of Pirenzepine on Neurotransmitter Release Data derived from studies on the parent compound Pirenzepine.

| Experimental Model | Agonist Used | Neurotransmitter Measured | Effect of Pirenzepine | pA2 Value | Reference |

| Rat Nucleus Accumbens Slices | Oxotremorine | [14C]-Dopamine | Antagonism of agonist-induced facilitation of release | 7.5 |

Note: The pA2 value is a measure of the potency of an antagonist.

Impact on Neurite Outgrowth and Neuronal Morphology in In Vitro Models

A significant finding in preclinical in vitro models is the ability of Pirenzepine to promote neurite outgrowth in adult sensory neurons. scbt.comscbt.com Neuritogenesis is a fundamental process for neuronal development, plasticity, and regeneration. Treatment of cultured dorsal root ganglion (DRG) neurons with Pirenzepine resulted in a marked increase in neurite extension. scbt.com

This effect on neuronal morphology is directly linked to the signaling pathway involving CaMKKβ and AMPK. scbt.com Studies have shown that the neurite-promoting effect of Pirenzepine can be blocked by a chemical inhibitor of CaMKKβ (STO-609), confirming that this pathway is essential for the observed morphological changes. scbt.com By enhancing mitochondrial function and cellular bioenergetics through the CaMKKβ/AMPK axis, the compound supports the high energy demands required for axonal extension and repair. scbt.com

Metabolic Investigations and Biotransformation Pathways in Preclinical Contexts

In Vitro Metabolic Characterization

In vitro models are fundamental tools in preclinical drug development for elucidating metabolic pathways and identifying potential drug-drug interactions. mdpi.com For pirenzepine (B46924), these models have been employed to characterize the enzymes responsible for its limited metabolism.

Hepatic microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are the primary system for studying Phase I (oxidative) metabolism. nih.gov Studies with pirenzepine have revealed species-specific differences and have identified key enzymes involved in its biotransformation.

Research indicates that pirenzepine interacts with the haem iron of cytochrome P-450 enzymes in liver microsomes from rats and pigs; however, this binding was not observed in human liver microsomes. nih.gov The interaction in rat and pig models likely involves the tertiary amine group on the piperazine (B1678402) ring, the same site that undergoes demethylation. nih.gov Further investigation into specific CYP isoforms has shown that pirenzepine metabolism is complex:

CYP2D6: This isoform has been identified as the primary enzyme responsible for metabolizing pirenzepine to its main metabolite, N-desmethylpirenzepine. ontosight.ai

CYP4F11: Recombinant CYP4F11 has been shown to catalyze the dealkylation of pirenzepine, although to a lesser degree than other substrates. nih.gov

Inhibitory Potential: In studies using human liver microsomes, pirenzepine did not show significant inhibitory effects on major CYP enzymes, including CYP3A4, suggesting a low potential for causing mechanism-based inhibition. jst.go.jp In contrast, in rabbit liver microsomes, pirenzepine acted as a competitive inhibitor of the N-demethylation of other drugs, even under conditions where it did not undergo N-demethylation itself. nih.gov

Table 1: Summary of Pirenzepine Metabolism Findings in Hepatic Microsomes

| Finding | Enzyme/System | Species | Observation | Reference |

|---|---|---|---|---|

| Metabolite Formation | CYP2D6 | Human (implied) | Primary enzyme for formation of N-desmethylpirenzepine. | ontosight.ai |

| Metabolite Formation | CYP4F11 | Human (recombinant) | Catalyzes dealkylation of pirenzepine to a lesser extent. | nih.gov |

| CYP Binding | Cytochrome P-450 | Rat, Pig | Interaction with haem iron detected. | nih.gov |

| CYP Binding | Cytochrome P-450 | Human | Binding not detected. | nih.gov |

| CYP Inhibition | Multiple CYPs | Human | No remarkable inhibitory effects observed. | jst.go.jp |

| CYP Inhibition | Mixed-function oxidases | Rabbit | Competitive inhibition of N-demethylation of other substrates. | nih.gov |

While microsomes are excellent for studying Phase I metabolism, they lack cytosolic enzymes responsible for most Phase II (conjugative) reactions. nih.gov The liver S9 fraction, which is the 9000g supernatant of a liver homogenate, contains both the microsomal and cytosolic fractions. nih.govevotec.com This makes the S9 fraction a more comprehensive in vitro system for studying the full metabolic profile of a drug, as it includes both Phase I and Phase II enzymes, such as sulfotransferases and UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net

For a compound like pirenzepine, using the S9 fraction supplemented with necessary cofactors (e.g., NADPH for Phase I; UDPGA and PAPS for Phase II) would allow for the simultaneous investigation of N-demethylation (Phase I) and potential subsequent conjugation of the parent drug or its N-desmethyl metabolite (Phase II). nih.govevotec.com Although specific studies on pirenzepine metabolism in S9 fractions are not detailed in the available literature, this system represents the standard approach for obtaining a complete metabolic profile. tandfonline.com

Table 2: Comparison of In Vitro Metabolic Systems

| System | Enzymatic Content | Primary Use | Reference |

|---|---|---|---|

| Hepatic Microsomes | Phase I enzymes (e.g., CYPs, FMOs) | Studying oxidative, reductive, and hydrolytic metabolism. | nih.gov |

| Cytosolic Fraction | Phase II enzymes (e.g., SULTs, GSTs) and some Phase I enzymes (e.g., AO, XO) | Studying conjugation reactions and non-microsomal oxidation. | nih.govresearchgate.net |

| S9 Fraction | Combination of microsomal and cytosolic enzymes (Phase I and Phase II) | Comprehensive metabolic stability screening and metabolite identification. | evotec.comresearchgate.net |

Identification of Key Metabolic Pathways and Metabolites

Preclinical studies aim to identify all significant metabolic routes to ensure a thorough safety assessment of not just the parent drug but also its metabolites. nih.gov

The principal metabolic transformation that pirenzepine undergoes is N-demethylation of the methyl group on the piperazine ring, resulting in the formation of N-desmethyl pirenzepine. ontosight.ai This reaction is a classic Phase I oxidative process. mdpi.com

Beyond N-demethylation, the metabolic profile of pirenzepine appears to be very limited. researchgate.net Phase I metabolism can also include reactions like hydroxylation, while Phase II involves conjugation with molecules such as glucuronic acid to increase water solubility and facilitate excretion. mdpi.comnih.gov While theoretically possible, there is little direct evidence from preclinical studies to suggest that pirenzepine or its N-desmethyl metabolite undergoes significant further oxidative or conjugative transformations. The general observation is that only small quantities of any metabolites are formed. researchgate.net

A "metabolic soft spot" refers to a part of a molecule that is particularly susceptible to enzymatic transformation. researchgate.net For pirenzepine, the clear metabolic soft spot is the N-methyl group on the piperazine moiety, which leads to the formation of this compound.

Enzymatic Characterization of this compound Metabolism

The enzymatic pathways responsible for the further breakdown of this compound have not been extensively detailed in publicly accessible research. Characterization is largely centered on its formation from pirenzepine.

Role of Cytochrome P450 Isoenzymes (e.g., CYP1A2, CYP2C8, CYP2C9)

The formation of this compound is a Phase I metabolic reaction. Studies have identified that pirenzepine is metabolized into its primary metabolite, this compound, predominantly by the cytochrome P450 isoenzyme CYP2D6. ontosight.ai This metabolite is noted to possess some pharmacological activity, although it is less potent than pirenzepine itself. ontosight.ai

Information regarding the specific CYP isoenzymes (such as CYP1A2, CYP2C8, or CYP2C9) that may be involved in the subsequent metabolism of this compound is not available in the current body of scientific literature. General drug metabolism principles suggest that as a metabolite, it could potentially serve as a substrate for various CYP enzymes, but specific reaction phenotyping studies for this compound have not been published.

Involvement of Flavin-Containing Monooxygenases (FMOs) and UGTs

There is no direct experimental evidence to confirm the role of Flavin-Containing Monooxygenases (FMOs) or UDP-glucuronosyltransferases (UGTs) in the metabolism of this compound.

FMOs are known to oxygenate xenobiotics containing nucleophilic nitrogen or sulfur atoms. optibrium.comevotec.com UGTs are critical Phase II enzymes that conjugate molecules with glucuronic acid to increase their water solubility and facilitate excretion. optibrium.com Given the chemical structure of this compound, which contains nitrogen atoms, metabolism by these pathways is theoretically possible. However, without specific in vitro studies using recombinant human FMOs or UGTs, their contribution remains speculative.

Preclinical In Vitro Pharmacokinetic Parameters

Quantitative in vitro pharmacokinetic data for this compound is not well-documented in public sources.

Assessment of Metabolic Stability and Half-Life in Liver Subcellular Fractions

There are no available published studies detailing the metabolic stability of this compound in hepatic subcellular fractions like liver microsomes or S9 fractions. Such studies are crucial for determining a compound's in vitro half-life (t½) and intrinsic clearance (CLint), which are key parameters used to predict in vivo hepatic clearance. srce.hrnih.govnuvisan.com

An analytical profile of the parent drug, pirenzepine, noted that it undergoes only slight metabolism, suggesting a degree of stability. researchgate.net However, this does not provide the specific quantitative data required for its N-desmethyl metabolite. Without experimental data, a table of metabolic stability parameters cannot be generated.

Table 1: Metabolic Stability of this compound in Liver Subcellular Fractions

Preclinical Plasma Protein Binding Studies

Specific data on the extent to which this compound binds to plasma proteins in preclinical species or humans is not available in the literature. This parameter is essential for understanding the fraction of unbound drug available to exert pharmacological effects or undergo further metabolism and elimination. xenotech.comresearchgate.netfrontiersin.org

For context, the parent compound, pirenzepine, exhibits low plasma protein binding. Studies in humans have reported that pirenzepine is approximately 12% bound to plasma proteins. medicaldialogues.in It is unknown if the N-desmethyl metabolite shares this characteristic.

Table 2: Preclinical Plasma Protein Binding of this compound

Comparative Species-Specific Metabolic Profiles in Preclinical Models

Detailed studies comparing the metabolic profile of this compound across different preclinical species such as rat, dog, and monkey have not been published. Interspecies differences in drug metabolism are common and are often due to variations in the expression and activity of metabolic enzymes like CYPs and UGTs. nih.govnih.gov

Advanced Analytical Methodologies for Research and Quantification

High-Performance Chromatographic and Mass Spectrometric Techniques

Chromatographic methods coupled with mass spectrometry are the gold standard for the quantitative analysis of drug metabolites like N-Desmethyl Pirenzepine (B46924) in complex biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and specificity for the definitive identification and quantification of N-Desmethyl Pirenzepine. This technique is routinely applied in metabolomics and pharmacokinetic studies. nih.govmdpi.com A typical LC-MS/MS method involves sample preparation to isolate the analyte from biological fluids, chromatographic separation to resolve it from other matrix components, and mass spectrometric detection for unambiguous identification and measurement.

Sample preparation often begins with protein precipitation, where a solvent like acetonitrile (B52724) or methanol (B129727) is added to a plasma or serum sample to remove proteins. campro-webshop.eu For cleaner extracts and higher sensitivity, solid-phase extraction (SPE) may be employed to concentrate the analyte and remove interfering substances. frontiersin.org

Chromatographic separation is commonly achieved using a reversed-phase column, such as a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is used to separate this compound from its parent drug, Pirenzepine, and other endogenous compounds. frontiersin.org The inclusion of formic acid helps to produce protonated molecules, which is ideal for positive ion mode mass spectrometry.

Detection is performed with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and its stable isotope-labeled internal standard (e.g., this compound-d8). researchgate.netpa2online.org This highly selective detection method minimizes background noise and ensures accurate quantification even at low concentrations.

Table 1: Representative LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 3.5 µm) | Separation of analyte from matrix components. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the gradient. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for elution. |

| Flow Rate | 0.4 - 0.5 mL/min | Typical flow for analytical LC. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecular ions [M+H]⁺. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| Analyte Transition | To be determined experimentally | Specific precursor ion (Q1) and product ion (Q3) for this compound. |

| Internal Standard | This compound-d8 | Used to correct for matrix effects and variability. researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC), often coupled with high-resolution mass spectrometry (HRMS) like Quadrupole Time-of-Flight (QTOF), represents a significant advancement over conventional HPLC. nih.govauajournals.org UPLC systems utilize columns with sub-2 µm particle sizes (e.g., 1.8 µm), which provides a dramatic increase in resolution, column efficiency, and sensitivity. nih.govauajournals.org

The key advantages of using UPLC-MS for the analysis of this compound include:

Enhanced Resolution: Sharper and narrower peaks allow for better separation from closely eluting isomers or other metabolites.

Increased Sensitivity: The sharper peaks lead to a higher signal-to-noise ratio, enabling lower limits of detection (LOD) and quantification (LOQ).

Faster Analysis Times: The high efficiency allows for the use of higher flow rates and shorter columns, significantly reducing the run time per sample without sacrificing separation quality.

In metabolomics studies, UPLC systems such as those using an ACQUITY UPLC HSS T3 C18 column have been successfully employed to quantify metabolites, including Pirenzepine, in complex fecal samples, demonstrating the power of this technology for comprehensive metabolic profiling. nih.govauajournals.org

Radioligand Binding Assays for Receptor Characterization and Ligand-Receptor Interactions

Radioligand binding assays are fundamental in pharmacology for characterizing the interaction of ligands like this compound with their receptor targets. capes.gov.br These assays allow for the determination of key parameters such as receptor density and binding affinity by using a radiolabeled ligand that competes for the same binding site.

The maximum number of binding sites (Bmax) represents the total density of a specific receptor population in a given tissue or cell membrane preparation. researchgate.net This is determined through saturation binding experiments, where tissue homogenates are incubated with increasing concentrations of a high-affinity radioligand (e.g., [³H]-N-methylscopolamine or [³H]-pirenzepine) until all specific binding sites are occupied. researchgate.netacs.org The amount of bound radioligand is then measured and plotted against the concentration, allowing for the calculation of Bmax. acs.org This value is crucial for understanding the context of ligand affinity and for comparing receptor densities across different tissues or in various physiological or pathological states.

Table 2: Examples of Muscarinic Receptor Densities (Bmax) in Various Tissues Determined by Radioligand Binding

| Tissue | Radioligand | Bmax (fmol/mg protein) | Source |

|---|---|---|---|

| Rat Corpus Striatum | [³H]Pirenzepine | 154.5 | researchgate.net |

| Rat Cerebral Cortex | [³H]Pirenzepine | 94.6 | researchgate.net |

| Rat Hippocampus | [³H]Pirenzepine | 94.3 | researchgate.net |

| Human Bladder | [³H]NMS | 104 ± 8 | acs.org |

| Human Parotid Gland | [³H]NMS | 279 ± 19 | acs.org |

| Rabbit Iris | [³H]NMS | 670 | researchgate.net |

| CHO Cells (human M2) | [³H]Tiotropium | 1980 ± 40 | researchgate.net |

This table illustrates typical receptor densities in tissues where this compound would be studied. Values are mean ± SE where reported.

The affinity of a ligand for its receptor is a measure of how tightly it binds. This is quantified by the equilibrium dissociation constant (Kd) for a radioligand or the inhibitor constant (Ki) for a non-radiolabeled competitor like this compound. A lower Ki value indicates a higher binding affinity.

The Ki value for this compound is determined through competitive binding assays. capes.gov.br In these experiments, a fixed concentration of a radioligand (e.g., [³H]-N-methylscopolamine) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor (this compound). The ability of this compound to displace the radioligand from the receptor is measured. The resulting data are used to calculate the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding), which is then converted to a Ki value using the Cheng-Prusoff equation.

This compound serves as an important intermediate in the synthesis of other functionalized ligands, and its binding affinity has been evaluated at muscarinic receptor subtypes. nih.gov

While affinity (Ki, Kd) describes the equilibrium state of binding, binding kinetics describe the speed at which a ligand binds to and dissociates from its receptor. These are defined by the association rate constant (kon, or on-rate) and the dissociation rate constant (koff, or off-rate). These parameters are critical as they determine a drug's residence time (1/koff) at the receptor, which can be a better predictor of in vivo efficacy than affinity alone.

Kinetic parameters are determined using specialized radioligand binding experiments:

Association Kinetics: The formation of the receptor-ligand complex is measured over time at various ligand concentrations to determine the observed association rate (kobs). The kon can be derived from a plot of kobs versus ligand concentration.

Dissociation Kinetics: Receptors are first allowed to reach equilibrium with the radioligand. Dissociation is then initiated, typically by adding a large excess of an unlabeled ligand or through significant dilution, and the amount of radioligand remaining bound is measured at different time points. researchgate.net The rate of this process defines the koff.

The equilibrium dissociation constant (Kd) is a ratio of these two kinetic rates (Kd = koff / kon). While these are the standard methodologies for determining binding kinetics, specific kon and koff values for this compound are not widely reported in the literature.

Table 3: Definition of Kinetic Binding Parameters

| Parameter | Symbol | Definition | Unit | Significance |

|---|---|---|---|---|

| Association Rate | kon | The rate constant for the formation of the drug-receptor complex. | M⁻¹min⁻¹ | Describes how quickly a drug binds to its target. |

| Dissociation Rate | koff | The rate constant for the breakdown of the drug-receptor complex. | min⁻¹ | Describes how quickly a drug unbinds from its target; determines residence time. |

| Residence Time | RT | The average duration a drug stays bound to its receptor (1/koff). | min | Often correlates with the duration of pharmacological effect. |

Application of Deuterium Labeling in Metabolic and Pharmacokinetic Research

In modern bioanalytical chemistry, particularly in studies involving pharmacokinetics, stable isotope labeling is a powerful tool for enhancing the accuracy and reliability of quantitative analysis. veeprho.com Deuterium (²H), a stable, non-radioactive isotope of hydrogen, is commonly used to synthesize labeled versions of analytes and their metabolites. veeprho.com

The primary application of deuterium-labeled compounds, such as this compound-d8, is their use as internal standards (IS) in quantitative mass spectrometry-based assays. veeprho.comveeprho.com An ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, chromatographic separation, and ionization, but is distinguishable by its higher mass. nih.gov By adding a known quantity of the deuterated standard to each sample at the beginning of the workflow, it is possible to correct for variability and loss at virtually every step of the analytical process, including extraction inefficiency and matrix-induced ion suppression or enhancement in the mass spectrometer source. nih.gov

This compound-d8 is a deuterium-labeled analogue of this compound specifically utilized for this purpose. veeprho.com Its use as an internal standard in liquid chromatography and mass spectrometry methods enables the precise and accurate quantification of this compound in complex biological samples like plasma or serum. veeprho.comveeprho.com This ensures high-quality data in preclinical pharmacokinetic research and therapeutic drug monitoring. veeprho.com

Principles of Analytical Method Development and Validation in Preclinical Research

The development and validation of a bioanalytical method are fundamental to ensuring that the data generated are reliable, reproducible, and fit for the intended purpose, a requirement stipulated by regulatory bodies and outlined in guidelines such as those from the International Council for Harmonisation (ICH). ich.orgbiopharminternational.comich.org For preclinical research, a validated method for quantifying this compound in a biological matrix (e.g., plasma) is crucial.

Method development for a compound like this compound using LC-MS/MS involves optimizing several key stages:

Sample Preparation: The goal is to extract the analyte and internal standard from the biological matrix while removing interfering components like proteins and phospholipids. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). mdpi.comfrontiersin.org

Chromatographic Separation: HPLC is used to separate the analyte from other matrix components before it enters the mass spectrometer. Development involves selecting an appropriate column (e.g., a reversed-phase C18 or Phenyl-Hexyl column), mobile phase composition (typically a mixture of an aqueous solvent with acetonitrile or methanol, often containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization), and flow rate. nih.govpensoft.net

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. rsc.org The precursor-to-product ion transition is unique to the analyte, minimizing interference.

Once developed, the method must undergo a full validation process as per ICH M10 guidelines to demonstrate its performance. ich.org The key validation parameters are summarized below.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Example Condition |

| LC System | UHPLC System |

| Column | Reversed-Phase Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | This compound-d8 |

Validation confirms the method's suitability through a series of experiments: ich.org

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is tested by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and IS.

Calibration Curve and Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve is prepared with a minimum of five non-zero concentrations, and the linearity is assessed by the correlation coefficient (r²), which should typically be ≥0.99. ich.orgrsc.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of results. They are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, and high) on different days. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and precision, measured by the relative standard deviation (%RSD), should not exceed 15% (20% at the LLOQ). mdpi.comrsc.org

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. scispace.com

Matrix Effect: The alteration of ionization efficiency by co-eluting components from the matrix. It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage. rsc.org

Table 2: Typical Method Validation Summary and Acceptance Criteria (based on ICH Guidelines)

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (Mean) | Within 85-115% of nominal (80-120% for LLOQ) |

| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS |

| Analyte Stability | Recovery within ±15% of nominal concentration |

By adhering to these rigorous development and validation principles, a robust and reliable analytical method can be established for the quantification of this compound in preclinical research, ensuring the integrity of pharmacokinetic and metabolic data.

Q & A

Q. Q1. What analytical methods are recommended for quantifying N-Desmethyl Pirenzepine in biological matrices, and how can researchers validate these protocols?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detecting and quantifying this compound due to its high sensitivity and specificity for low-concentration metabolites. Validation should include calibration curves (linearity: R² > 0.99), recovery studies (≥80% efficiency), and precision assessments (intra-day and inter-day CV < 15%). Cross-validation with orthogonal techniques like HPLC-UV can resolve matrix interference issues .

Q. Q2. What are the primary pharmacological targets of this compound, and how do they differ from its parent compound, Pirenzepine?

this compound retains activity at M1 muscarinic acetylcholine receptors (mAChRs) but exhibits reduced potency compared to Pirenzepine. In rabbit pulmonary artery studies, Pirenzepine showed an IC₅₀ of 2.51 × 10⁻⁷ M for inhibiting acetylcholine-induced vasodilation, while its metabolite’s activity is hypothesized to be 1–2 orders of magnitude weaker due to structural modifications .

Q. Q3. What preclinical models are suitable for studying the metabolic pathways of this compound?

Rodent hepatocyte assays and human liver microsomes (HLMs) are standard for in vitro metabolic profiling. For in vivo studies, rabbits and non-human primates are preferred due to similarities in cytochrome P450 enzyme activity. Researchers should monitor urinary and biliary excretion pathways and cross-reference with human clinical data to ensure translational relevance .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in mechanistic data when studying this compound’s receptor interactions (e.g., competitive vs. allosteric antagonism)?

Competitive and allosteric mechanisms can be differentiated using Schild regression analysis and concentration-response curve shifts. For example, Pirenzepine (parent compound) displayed a pKB of 8.0 ± 0.2 in IP accumulation assays, but its metabolite’s binding kinetics require similar validation. If data ambiguity persists (e.g., overlapping confidence intervals), employ molecular docking simulations or site-directed mutagenesis to map binding domains .

Q. Q5. What experimental designs are optimal for assessing this compound’s role in myopia progression, given conflicting findings in preclinical models?

Use a dual approach:

- In vitro: Corneal or scleral fibroblast cultures treated with this compound to measure collagen synthesis (ELISA) and matrix metalloproteinase activity.

- In vivo: Juvenile rabbit or tree shrew models subjected to form-deprivation myopia, with intraocular pressure and axial length monitored via optical coherence tomography (OCT). Control for interspecies variability by comparing outcomes across models .

Q. Q6. How do the pharmacokinetic parameters of this compound influence its pharmacodynamic effects in chronic dosing studies?

Key parameters include elimination half-life (t½), volume of distribution (Vd), and protein binding. For example, Pirenzepine’s t½ in humans is ~11 hours, but its metabolite may exhibit prolonged t½ due to reduced renal clearance. Use population pharmacokinetic (PopPK) modeling to account for inter-individual variability and optimize dosing regimens in longitudinal studies .

Q. Q7. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies with non-linear kinetics?

Non-linear mixed-effects modeling (NLME) using software like NONMEM or Monolix accommodates sparse sampling and covariates. For example, Pirenzepine’s frequency-effect curves were fitted to a Hill equation with n = 2.35 and Kf = 15, but its metabolite may require modified Emax models to capture partial agonism or receptor desensitization .

Methodological Best Practices

Q. Q8. How should researchers document the synthesis and purification of this compound to ensure reproducibility?

Provide detailed synthetic routes (e.g., demethylation of Pirenzepine using cyanogen bromide), purification steps (HPLC gradients, column specifications), and characterization data (¹H/¹³C NMR, HRMS). Include batch-specific purity certificates (>95% by area under the curve) and storage conditions (-20°C under argon) to prevent degradation .

Q. Q9. What ethical and regulatory considerations apply to preclinical studies involving this compound?

Adhere to NIH guidelines for animal welfare (IACUC approval), ARRIVE 2.0 reporting standards, and OECD Good Laboratory Practice (GLP) for toxicity testing. For human metabolite studies, ensure IRB approval and informed consent when using biospecimens from clinical trials .

Q. Q10. How can researchers address gaps in the literature regarding this compound’s off-target effects?

Employ high-throughput screening (HTS) panels (e.g., Eurofins CEREP) to assess activity across 100+ receptors and enzymes. For observed off-target hits, validate using radioligand displacement assays (Ki determinations) and functional studies (cAMP or calcium flux assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.